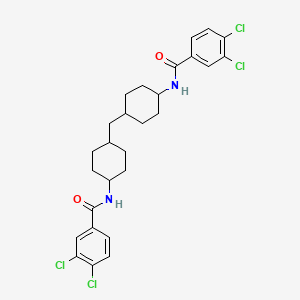
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide), also known as proflavine hemisulfate, is a synthetic organic compound that has been widely used in scientific research for various purposes. It belongs to the family of acridine dyes and has been found to possess a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Proflavine hemisulfate has been used in scientific research for various purposes, including DNA staining, antimicrobial activity, antiviral activity, and anticancer activity. It is commonly used as a fluorescent dye for the visualization of DNA in electrophoresis gels. It has also been found to possess antimicrobial activity against a range of bacteria and fungi. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is not fully understood. However, it is believed to interact with DNA by intercalation, which involves the insertion of the dye molecule between the base pairs of DNA. This interaction can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Proflavine hemisulfate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and DNA damage. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to affect the membrane potential of mitochondria, which can lead to the disruption of cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is its ability to stain DNA, which makes it a useful tool for the visualization of DNA in electrophoresis gels. It also possesses antimicrobial and antiviral activity, which can be useful for the development of new antimicrobial and antiviral agents. However, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has some limitations for lab experiments. It has been found to be toxic to certain cell types, and its use in vivo may be limited due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate. One direction is the development of new derivatives of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate with improved pharmacological properties, such as reduced toxicity and increased selectivity for cancer cells. Another direction is the investigation of the potential of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a therapeutic agent for the treatment of viral infections and cancer. Moreover, the use of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate in combination with other drugs or therapies may also be explored for the development of more effective treatments.
Synthesemethoden
Proflavine hemisulfate can be synthesized by the condensation of 3,4-dichlorobenzoic acid with cyclohexanone in the presence of phosphorus oxychloride, followed by reduction with sodium borohydride. The resulting product is then treated with sulfuric acid to obtain N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a yellow crystalline powder.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[4-[[4-[(3,4-dichlorobenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl4N2O2/c28-22-11-5-18(14-24(22)30)26(34)32-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)33-27(35)19-6-12-23(29)25(31)15-19/h5-6,11-12,14-17,20-21H,1-4,7-10,13H2,(H,32,34)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLVICMWXJMDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3,4-dichlorobenzamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)
![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)
